

Application Note: Quantification of Finasteride in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenesterin.*

Cat. No.: B12294856

[Get Quote](#)

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5 α -reductase, an intracellular enzyme that converts the androgen testosterone into 5 α -dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness. Accurate determination of Finasteride concentrations in plasma is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. This method outlines a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) procedure for the quantification of Finasteride in human plasma.

Principle

The method involves the extraction of Finasteride and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE) or protein precipitation (PPT). The extracted analytes are then separated using reversed-phase HPLC and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) by comparing the peak area ratio of Finasteride to the internal standard against a calibration curve.

Experimental

- Finasteride reference standard

- Internal Standard (e.g., Beclomethasone, Carbamazepine, or a deuterated analog of Finasteride)
- HPLC-grade Acetonitrile, Methanol, and Ethyl Acetate
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure water
- Drug-free human plasma
- HPLC system capable of gradient elution
- Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μ m)
- Triple quadrupole tandem mass spectrometer with an ESI source
- Data acquisition and processing software

Data Summary

The following tables summarize typical parameters and performance characteristics of the HPLC-MS/MS method for Finasteride quantification.

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC Column	Reversed-phase C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A	10 mM Ammonium Acetate with 0.1% Formic Acid in Water. [1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid. [1]
Flow Rate	0.2 - 0.4 mL/min
Gradient Program	Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate. [1]
Injection Volume	5 - 20 µL
Column Temperature	25 - 40 °C
Run Time	Approximately 3-7 minutes. [2] [3]

Table 2: Mass Spectrometer Parameters

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition Finasteride	m/z 373.2 → 305.2. [3] [4]
MRM Transition IS (Example: Carbamazepine)	m/z 237 → 194. [3]
Dwell Time	100 - 200 ms
Capillary Voltage	2800 V. [1]
Source Temperature	120 - 150 °C
Drying Gas Temperature	200 - 350 °C. [1]
Nebulizer Gas Pressure	45 psi. [1]

Table 3: Method Validation Parameters

Parameter	Typical Value
Linearity Range	0.1 - 100 ng/mL.[1][2][3][4]
Correlation Coefficient (r^2)	> 0.998.[3]
Lower Limit of Quantitation (LLOQ)	0.1 ng/mL.[3][4]
Intra-day Precision (%RSD)	< 15%. [3]
Inter-day Precision (%RSD)	< 15%. [3]
Accuracy (% Bias)	Within $\pm 15\%$ (-6.0% to 2.31%). [3]
Extraction Recovery	> 83%. [3]

Experimental Workflow Diagram

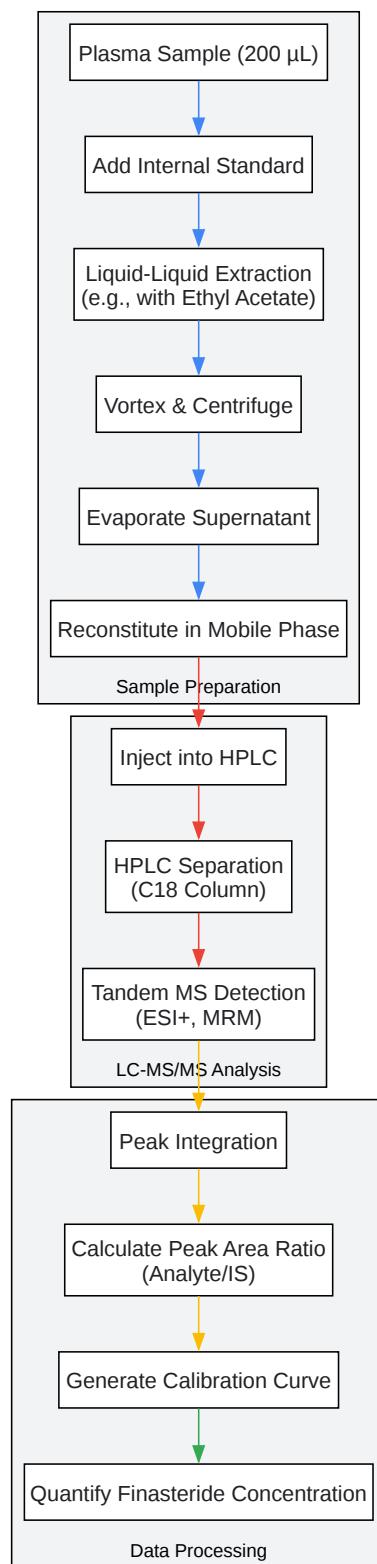


Figure 1: HPLC-MS/MS Workflow for Finasteride Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for Finasteride analysis in plasma.

Detailed Protocols

Protocol 1: Stock and Standard Solutions Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Finasteride reference standard in 10 mL of methanol.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Beclomethasone) in methanol.[\[1\]](#)
- Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 10 µg/mL.[\[1\]](#)
- Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 40, and 80 ng/mL).[\[1\]](#)

Protocol 2: Plasma Sample Preparation (Liquid-Liquid Extraction)

- Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.[\[1\]](#)
- Add a specified amount of the internal standard working solution to each tube (except for blank samples).
- Add 1.0 mL of ethyl acetate to each tube.[\[1\]](#)[\[3\]](#)
- Vortex the tubes for 2 minutes to ensure thorough mixing.
- Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer (supernatant) to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
- Vortex for 30 seconds and transfer the solution to an autosampler vial for injection into the HPLC-MS/MS system.

Protocol 3: HPLC-MS/MS Analysis and Quantification

- Set up the HPLC and mass spectrometer with the conditions specified in Table 1 and Table 2.
- Equilibrate the system by running the mobile phase through the column until a stable baseline is achieved.
- Create a sequence table including blank samples, calibration standards, QC samples, and unknown plasma samples.
- Inject the prepared samples into the HPLC-MS/MS system.
- Acquire data in the MRM mode.
- Process the acquired data using the instrument's software. Integrate the peak areas for Finasteride and the internal standard.
- Generate a calibration curve by plotting the peak area ratio (Finasteride/IS) against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
- Determine the concentration of Finasteride in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The results for the QC samples must fall within the pre-defined acceptance criteria (typically $\pm 15\%$ of the nominal value).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Finasteride in Human Plasma by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12294856#hplc-ms-ms-method-for-quantifying-finasteride-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com